molecular formula C10H17N3O2 B2494944 ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1975118-62-7

ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2494944
CAS No.: 1975118-62-7
M. Wt: 211.265
InChI Key: RSINHSRMLQAMNS-UHFFFAOYSA-N
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Description

Ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 4-position, a dimethylaminomethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(dimethylaminomethyl)-1-methyl-1H-pyrazole with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with various functional groups.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-[(dimethylamino)methyl]-1H-pyrazole-4-carboxylate: Lacks the methyl group at the 1-position, resulting in different chemical and biological properties.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    3-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-5-15-10(14)8-6-13(4)11-9(8)7-12(2)3/h6H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSINHSRMLQAMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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